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Compound of Interest

Compound Name: 1-Methoxy-3-phenylurea

Cat. No.: B15476023 Get Quote

Spectroscopic Analysis of 1-Methoxy-3-
phenylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 1-Methoxy-3-phenylurea. Due to the limited availability of direct experimental data for this

specific compound, this document presents a detailed analysis based on established

spectroscopic principles and data from closely related analogues. The guide covers Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, including

predicted data, experimental protocols, and a discussion of the expected spectral features.

Introduction
1-Methoxy-3-phenylurea is a chemical compound of interest in various fields, including

pharmaceutical and materials science. Its structural elucidation and characterization are crucial

for understanding its properties and potential applications. Spectroscopic techniques are

indispensable tools for confirming the molecular structure and purity of such compounds. This

guide focuses on the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Methoxy-3-phenylurea.

These predictions are derived from the analysis of structurally similar compounds and
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established chemical shift and absorption frequency databases.

Table 1: Predicted ¹H NMR Data for 1-Methoxy-3-
phenylurea

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

-OCH₃ 3.7 - 3.9 Singlet (s) N/A

Phenyl H (ortho) 7.2 - 7.4
Doublet (d) or

Multiplet (m)
~ 7-8

Phenyl H (meta) 6.9 - 7.1
Triplet (t) or Multiplet

(m)
~ 7-8

Phenyl H (para) 7.0 - 7.2
Triplet (t) or Multiplet

(m)
~ 7-8

N-H (methoxy side) 8.0 - 9.0 Broad Singlet (br s) N/A

N-H (phenyl side) 8.5 - 9.5 Singlet (s) N/A

Table 2: Predicted ¹³C NMR Data for 1-Methoxy-3-
phenylurea

Carbon Assignment Predicted Chemical Shift (ppm)

-OCH₃ 60 - 65

Phenyl C (ipso) 138 - 142

Phenyl C (ortho) 118 - 122

Phenyl C (meta) 128 - 130

Phenyl C (para) 122 - 125

C=O (Urea) 155 - 160
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Table 3: Predicted IR Absorption Bands for 1-Methoxy-3-
phenylurea

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

N-H Stretch (Urea) 3200 - 3400 Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic, -OCH₃) 2850 - 2950 Medium

C=O Stretch (Urea, "Amide I") 1630 - 1680 Strong

N-H Bend (Urea, "Amide II") 1550 - 1620 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak

C-N Stretch (Urea) 1200 - 1350 Medium

C-O Stretch (Methoxy) 1000 - 1100 Medium

Table 4: Predicted Mass Spectrometry Data for 1-
Methoxy-3-phenylurea

Ion Predicted m/z Description

[M]⁺• 166.07 Molecular Ion

[M+H]⁺ 167.08 Protonated Molecular Ion

[M-OCH₃]⁺ 135.06 Loss of Methoxy Radical

[C₆H₅NCO]⁺• 119.04
Phenyl Isocyanate Radical

Cation

[C₆H₅NH₂]⁺• 93.06 Aniline Radical Cation

[C₆H₅]⁺ 77.04 Phenyl Cation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 1-Methoxy-3-phenylurea in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The

choice of solvent is critical as it can influence chemical shifts.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon

atom.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

[2]
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NMR Experimental Workflow

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Solid):

KBr Pellet Method: Grind a small amount of 1-Methoxy-3-phenylurea with dry potassium

bromide (KBr) powder.[3] Press the mixture into a thin, transparent pellet using a hydraulic

press.

Thin Film Method: Dissolve the sample in a volatile solvent, deposit a drop onto a salt

plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.[4]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure KBr pellet.

Place the sample in the instrument's beam path and record the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups in the molecule.
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically

produces the protonated molecular ion [M+H]⁺.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate a mass spectrum.
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Tandem MS (MS/MS): For structural elucidation, the molecular ion can be selected and

subjected to collision-induced dissociation (CID) to generate fragment ions, providing

information about the molecule's connectivity. A common fragmentation pathway for ureas

involves the cleavage of the C-N bond.[5]

[C₈H₁₀N₂O₂]⁺• (m/z 166)

[C₇H₇N₂O]⁺ (m/z 135)-OCH₃

[C₆H₅NCO]⁺• (m/z 119)-NH₂OCH₃

[C₆H₅NH₂]⁺• (m/z 93)Rearrangement & Cleavage

[C₆H₅]⁺ (m/z 77)-NCO

Click to download full resolution via product page

Proposed Mass Spec Fragmentation

Interpretation of Spectra
¹H NMR Spectrum
The predicted ¹H NMR spectrum of 1-Methoxy-3-phenylurea would show distinct signals for

the methoxy protons, the aromatic protons, and the two N-H protons. The methoxy group

protons are expected to appear as a singlet in the upfield region. The protons on the phenyl

ring will exhibit splitting patterns (doublets and triplets) characteristic of a monosubstituted

benzene ring. The N-H protons are likely to appear as broad singlets due to quadrupole

broadening and exchange phenomena, and their chemical shifts can be sensitive to solvent

and concentration.

¹³C NMR Spectrum
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The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals. The methoxy

carbon will be the most upfield signal. The phenyl carbons will appear in the aromatic region,

with the ipso-carbon (the one attached to the nitrogen) being the most downfield of the ring

carbons. The carbonyl carbon of the urea group will be the most downfield signal in the entire

spectrum.

IR Spectrum
The IR spectrum will be dominated by strong absorptions from the N-H and C=O stretching

vibrations of the urea moiety. The N-H stretches will appear as a broad band, while the C=O

stretch will be a sharp, intense peak. The aromatic C-H and C=C stretches, as well as the

aliphatic C-H and C-O stretches of the methoxy group, will also be present and aid in

confirming the presence of these functional groups.

Mass Spectrum
The mass spectrum will provide the molecular weight of the compound. Under soft ionization

conditions like ESI, the protonated molecular ion [M+H]⁺ at m/z 167 would be prominent. The

fragmentation pattern can help confirm the structure. Key fragments would likely arise from the

loss of the methoxy group, and cleavage of the urea C-N bonds, leading to fragments

corresponding to phenyl isocyanate and aniline.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for

the comprehensive structural analysis of 1-Methoxy-3-phenylurea. While direct experimental

data is not widely available, the predicted spectra and fragmentation patterns detailed in this

guide, based on sound spectroscopic principles and data from analogous structures, offer a

robust framework for the characterization of this compound. This information is vital for

researchers and professionals engaged in the synthesis, quality control, and application of 1-
Methoxy-3-phenylurea.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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